5-methyl-1,3-dioxane-5-carboxylic Acid
Overview
Description
5-methyl-1,3-dioxane-5-carboxylic acid is an organic compound belonging to the class of dioxane carboxylic acids This compound is characterized by a dioxane ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,3-dioxane-5-carboxylic acid typically involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with aldehydes in the presence of an acid catalyst such as p-toluene sulfonic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,3-dioxane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl group and other substituents on the dioxane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
5-methyl-1,3-dioxane-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a reactive intermediate in organic synthesis, enabling the formation of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-1,3-dioxane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the dioxane ring and the carboxylic acid group, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
- 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one
- 2-(2-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
Uniqueness
5-methyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
IUPAC Name |
5-methyl-1,3-dioxane-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOODYJIUVFCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCOC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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